1-(2-((Trimethylsilyl)oxy)ethyl)aziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24685-68-5 |
|---|---|
Molecular Formula |
C7H17NOSi |
Molecular Weight |
159.30 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)9-7-6-8-4-5-8/h4-7H2,1-3H3 |
InChI Key |
UWFBJYARCCWHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CC1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 2 Trimethylsilyl Oxy Ethyl Aziridine
Nucleophilic Ring-Opening Reactions
The high ring strain (approximately 26-27 kcal/mol) of the aziridine (B145994) ring makes it susceptible to ring-opening by various nucleophiles. clockss.org This reactivity is the cornerstone of the synthetic utility of aziridines, providing access to a diverse array of nitrogen-containing compounds. clockss.org The nature of the N-substituent plays a critical role in determining the reactivity of the aziridine ring. nih.gov Aziridines with electron-withdrawing groups on the nitrogen are considered "activated" and react more readily with nucleophiles. clockss.orgnih.gov Conversely, "non-activated" aziridines, such as those with N-alkyl substituents, are less reactive and often require activation to undergo ring-opening. nih.govresearchgate.net
The ring-opening of aziridines can be initiated by the formation of an aziridinium (B1262131) ion, which is a highly activated intermediate that readily reacts with nucleophiles. bioorg.org For instance, the reaction of chiral (2R,1'R)-2-acyl-(1'-phenylethyl)aziridines with acid chlorides leads to the formation of acylaziridinium ion intermediates. The subsequent attack by the chloride anion results in the ring-opened product. bioorg.org
Regioselectivity and Stereoselectivity in Ring-Opening
The outcome of nucleophilic ring-opening reactions of aziridines is governed by both regioselectivity (which of the two ring carbons is attacked) and stereoselectivity (the stereochemical consequence of the attack). These aspects are influenced by a combination of electronic and steric factors, as well as the nature of the N-substituent.
The regioselectivity of aziridine ring-opening is dictated by the interplay of electronic and steric effects. nih.gov Generally, in non-activated aziridines, nucleophilic attack occurs at the less substituted carbon atom. researchgate.netnih.gov This preference is attributed to steric hindrance, which directs the incoming nucleophile to the more accessible site.
In the case of activated aziridines, the electronic nature of the substituents can override steric considerations. For 2-substituted aziridines with an acyl substituent, nucleophiles like azide (B81097), halide, or cyanide favor attack at the more hindered carbon atom. nih.gov Conversely, alcohol nucleophiles tend to attack the less hindered carbon. nih.gov The regioselectivity can also be influenced by the functional groups present on the substituents. For example, the presence of a γ-ketone on the alkyl substituent of an aziridine can direct the ring-opening to occur at the C2 position. nih.gov
The N-substituent is a key determinant of the reactivity and selectivity of aziridine ring-opening reactions. nih.gov It influences whether the reaction proceeds through a cationic or anionic transition state and can direct the stereochemical outcome. nih.gov For instance, N-Boc-protected aziridines often lead to α-lithiation products due to steric repulsion by the Boc group, which blocks access to the aziridine lone pair. nih.gov In contrast, N-alkyl aziridines can direct organolithium reagents via the nitrogen lone pair. nih.gov
The trimethylsilyl (B98337) ether group in 1-(2-((trimethylsilyl)oxy)ethyl)aziridine can also play a role in directing reactivity. The silyl (B83357) group can be cleaved under specific conditions, such as with fluoride (B91410) ions, to generate a free hydroxyl group which can then participate in or direct subsequent reactions. osti.gov The presence of a γ-silylated hydroxy group on the alkyl substituent of an aziridine has been shown to be crucial for regioselective ring-opening. nih.gov
Activation Strategies for Ring-Opening (e.g., Lewis Acid Catalysis, Fluoride-Triggered)
To facilitate the ring-opening of less reactive, non-activated aziridines, various activation strategies have been developed. These methods typically involve enhancing the electrophilicity of the aziridine ring.
Lewis Acid Catalysis: Lewis acids are effective catalysts for the ring-opening of N-activated aziridines. nih.govnih.gov They coordinate to the nitrogen atom, increasing the ring strain and making the carbon atoms more susceptible to nucleophilic attack. bioorg.org For example, BF3•OEt2 has been shown to be an optimal catalyst for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov In some cases, the reaction can be initiated by the formation of an aziridinium ion intermediate through the action of a Lewis acid. bioorg.org
Fluoride-Triggered Ring-Opening: Tetrabutylammonium (B224687) fluoride (TBAF) can trigger the ring-opening of aziridines with trimethylsilyl compounds. nih.govorganic-chemistry.org This method provides a facile and efficient route to various amino derivatives. nih.govorganic-chemistry.org The fluoride ion is believed to act as an initiator in these reactions. organic-chemistry.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group, a classic amine protecting group, can be cleaved under mild conditions using fluoride ions, demonstrating another application of fluoride in aziridine chemistry. osti.gov
Mechanistic Investigations of Aziridine Transformations
Understanding the mechanisms of aziridine transformations is crucial for controlling their reactivity and developing new synthetic methodologies.
Enzymatic Aziridine Biosynthesis Mechanisms
Nature has evolved enzymatic strategies for the construction of the aziridine ring. In the biosynthesis of ficellomycin, an enzyme-catalyzed intramolecular cyclization is involved. A sulfotransferase specifically transfers a sulfo group to a hydroxyl group, creating a good leaving group that is subsequently displaced by an adjacent amine to form the aziridine ring. nih.gov This sulfation/intramolecular cyclization sequence may represent a general strategy for aziridine biosynthesis in microorganisms. nih.gov
Another enzymatic strategy involves an oxidative C-N bond formation, as seen in the biosynthesis of 2-aminoisobutyric acid. nih.gov In this pathway, a mononuclear non-heme-iron and 2-oxoglutarate (Fe/2OG) dependent enzyme catalyzes the aziridination of valine. nih.gov Mechanistic studies suggest that an Fe(IV)-oxo species initiates the reaction via C-H activation. nih.gov
Radical Pathways in Aziridine Reactivity
While ionic pathways are more common, aziridines can participate in reactions involving radical intermediates. The formation of nitrogen-centered aziridinyl radicals can be achieved through methods like the homolysis of N-haloaziridines. nih.gov Once formed, these radicals can undergo various transformations. One significant pathway for aziridine N-carbonyl radicals is ring-opening to produce 2-isocyanato radicals. rsc.org
In the context of this compound, the formation of a radical cation via oxidation could potentially lead to ring-opening. Studies on phenyl-substituted aziridines have shown that if the nitrogen atom bears an alkyl substituent, oxidation can lead to the spontaneous opening of the ring to form an azomethine ylide radical cation. nih.gov This suggests that the radical cation of this compound would likely undergo C-C bond cleavage. The stability of the resulting radical is a key factor in these pathways. Generally, radical stability is influenced by factors such as resonance and the nature of the orbital containing the unpaired electron.
Concerted versus Stepwise Ring-Opening Processes
The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility. wikipedia.org This process can occur through either a concerted or a stepwise mechanism, largely dependent on the nature of the aziridine, the nucleophile, and the reaction conditions.
Non-activated aziridines, such as those with N-alkyl substituents like the N-(2-((trimethylsilyl)oxy)ethyl) group, are relatively inert towards nucleophiles and typically require activation by protonation or Lewis acids to facilitate ring-opening. nih.govnih.gov This activation forms a more electrophilic aziridinium ion. The subsequent nucleophilic attack generally proceeds via an S(_N)2 mechanism, which is a concerted process involving the simultaneous attack of the nucleophile and breaking of a carbon-nitrogen bond. This leads to an inversion of stereochemistry at the carbon center being attacked.
However, a stepwise mechanism can also occur, particularly if the substituents on the aziridine ring can stabilize a carbocation intermediate. For instance, the ring-opening of certain 2,3-disubstituted aziridines with titanium tetrachloride has been proposed to proceed through a phenonium ion intermediate, which is indicative of a stepwise pathway. nih.gov For this compound, which is unsubstituted on the ring carbons, a concerted S(_N)2-type ring-opening is the more probable pathway upon activation. Computational studies on model aziridines have shown that the activation energy for nucleophilic ring-opening is significantly influenced by the substituents on the nitrogen atom. nih.gov
Rearrangement and Cycloaddition Reactions
The strain within the aziridine ring serves as a powerful driving force for various rearrangement and cycloaddition reactions.
1,3-Dipole Formation (Azomethine Ylides) and Cycloadditions
One of the most significant reactions of aziridines is their ability to undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides. wikipedia.orgnih.gov These ylides are nitrogen-based 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles (e.g., alkenes, alkynes) to generate five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgmsu.edu
According to the Woodward-Hoffmann rules, the thermal ring-opening is a conrotatory process, while the photochemical reaction is disrotatory. wikipedia.org The azomethine ylide generated from this compound would feature the N-(2-((trimethylsilyl)oxy)ethyl) group on the nitrogen of the dipole. This ylide could then be trapped by a suitable dipolarophile in a 1,3-dipolar cycloaddition. For example, reaction with an alkene would lead to the formation of a pyrrolidine (B122466) ring, a structural motif present in many biologically active molecules. The reaction is generally concerted and proceeds with high stereoselectivity. wikipedia.org The use of Lewis acids can sometimes be required to catalyze this type of reaction. nih.gov
| Reaction Type | Description | Potential Product from this compound |
| Thermal Ring-Opening | Conrotatory electrocyclic opening of the aziridine ring. | N-(2-((trimethylsilyl)oxy)ethyl)azomethine ylide |
| Photochemical Ring-Opening | Disrotatory electrocyclic opening of the aziridine ring. | N-(2-((trimethylsilyl)oxy)ethyl)azomethine ylide |
| [3+2] Cycloaddition | Reaction of the in-situ generated azomethine ylide with a dipolarophile. | Substituted pyrrolidines |
Strain-Release Rearrangements
The high ring strain of aziridines can also drive various rearrangement reactions to form more stable cyclic structures. ias.ac.in These rearrangements often involve the cleavage of one of the ring bonds followed by structural reorganization. For example, N-acyl-2,2-dimethylaziridines have been shown to isomerize to oxazolines in the presence of acid. ias.ac.in While this compound lacks the N-acyl group that facilitates this specific rearrangement, other types of strain-release rearrangements are known for N-alkyl aziridines, often promoted by Lewis acids or transition metals. These can include ring-expansion reactions, although specific examples involving an N-(silyloxyethyl) substituent are not detailed in the provided search results.
Influence of the Remote Silyloxyethyl Group on Aziridine Ring Strain and Inversion Barrier
The N-substituent has a profound effect on two key properties of the aziridine ring: its strain energy and the energy barrier to nitrogen inversion. wikipedia.orgkoreascience.or.kr
Ring Strain: The fundamental ring strain energy of the parent aziridine is high. clockss.org While N-substituents can modulate this, computational studies on various substituted aziridines suggest that the strain energy is not dramatically altered by different alkyl groups. nih.gov Therefore, the ring strain of this compound is expected to be comparable to that of other N-alkyl aziridines. The primary influence of the substituent is electronic and steric, affecting the reactivity of the ring rather than its inherent strain energy.
Inversion Barrier: The nitrogen atom in an aziridine is pyramidal, and it can undergo inversion where it passes through a planar transition state. The angle strain in the three-membered ring increases the energy barrier for this inversion compared to acyclic amines. wikipedia.org This can allow for the isolation of stable invertomers at low temperatures. caltech.edu The nature of the N-substituent significantly impacts this barrier.
Electronic Effects: Electron-withdrawing groups (like acyl or sulfonyl) can lower the inversion barrier by stabilizing the planar transition state through conjugation. koreascience.or.kr
Steric Effects: Bulky groups on the nitrogen atom can also increase the rate of inversion. caltech.edu
For this compound, the N-substituent is an alkyl group, which is generally considered non-activating. However, the trimethylsilyl (TMS) group is sterically demanding. Computational studies on various N-substituted aziridines have quantified these effects. While data for the specific N-(2-((trimethylsilyl)oxy)ethyl) group is not available, comparisons can be drawn from related structures.
| N-Substituent (R) | Calculated N-Inversion Energy (kcal/mol) |
| H | 16.64 koreascience.or.kr |
| Me | 16.97 koreascience.or.kr |
| CHMePh | 17.06 koreascience.or.kr |
| CO₂Me | 5.48 koreascience.or.kr |
| SO₂Ph | 12.18 koreascience.or.kr |
The N-(2-((trimethylsilyl)oxy)ethyl) group is primarily an alkyl substituent, suggesting a relatively high inversion barrier similar to other N-alkyl aziridines. However, the steric bulk of the TMS group might slightly increase the inversion rate compared to a simple N-ethyl group. caltech.edu The oxygen atom in the ethyl chain is not directly attached to the nitrogen, so its electronic effect on the inversion barrier is likely minimal.
Applications of 1 2 Trimethylsilyl Oxy Ethyl Aziridine in Advanced Organic Synthesis
As a Chiral Synthon for Nitrogen-Containing Compounds
Chiral aziridines are highly valuable intermediates in the asymmetric synthesis of biologically important molecules due to their ability to undergo nucleophilic ring-opening reactions with high regio- and stereoselectivity. nih.govresearchgate.netscispace.com The compound 1-(2-((trimethylsilyl)oxy)ethyl)aziridine, when prepared in an enantiomerically pure form, serves as an effective chiral synthon. The inherent strain of the aziridine (B145994) ring makes it susceptible to attack by a wide variety of nucleophiles, leading to the formation of new stereocenters with predictable configurations. scispace.com
The synthesis of optically pure 1-(2-aminoalkyl)aziridines can be achieved through the nucleophilic ring-opening of an aziridine by another aziridine molecule, a reaction that proceeds stereoselectively. researchgate.net This "self-opening" reaction highlights the dual role of aziridines as both electrophile and nucleophile. The development of catalytic asymmetric methods for aziridination has further expanded the accessibility of chiral aziridines from achiral starting materials. msu.edugoogle.com These methods often employ chiral ligands to control the stereochemical outcome of the reaction, providing access to enantioenriched aziridines that can be further elaborated. researchgate.net The versatility of chiral aziridines is demonstrated by their use in the synthesis of natural products and other complex target molecules. wiley-vch.de
Precursor to Amino Alcohols and Diamines post-Ring-Opening
The ring-opening of this compound provides a direct and efficient route to vicinal amino alcohols and diamines, which are prevalent structural motifs in many biologically active compounds. nih.govorganic-chemistry.org The regioselectivity of the ring-opening reaction is a key feature, with nucleophilic attack generally occurring at the less substituted carbon atom of the aziridine ring. nih.gov
A variety of nucleophiles can be employed for the ring-opening, leading to a diverse array of functionalized products. For instance, the reaction of aziridines with trimethylsilyl (B98337) compounds, promoted by tetrabutylammonium (B224687) fluoride (B91410), offers a facile method for the synthesis of β-amino acids and 1,2-diamine derivatives. organic-chemistry.org Similarly, the aminolysis of aziridines, catalyzed by various Lewis acids, provides access to vicinal diamines in high yields. organic-chemistry.org The catalytic asymmetric ring-opening of meso-aziridines with trimethylsilyl azide (B81097) is a particularly powerful strategy for obtaining chiral 1,2-diamines. ua.esrsc.org
The following table summarizes selected examples of ring-opening reactions of aziridines to form amino alcohols and diamines:
| Catalyst/Reagent | Nucleophile | Product Type | Ref. |
| Pendant Silanols | Intramolecular | Vicinal Amino Alcohols | nih.gov |
| Tetrabutylammonium fluoride | Trimethylsilyl compounds | β-Amino Acids, 1,2-Diamines | organic-chemistry.org |
| ZnBr₂ | Another aziridine molecule | 1-(2-aminoalkyl)aziridines | researchgate.net |
| Indium tribromide | Aromatic amines | Vicinal Diamines | organic-chemistry.org |
| Yttrium-salen complex | Trimethylsilyl azide | β-azido amino derivatives | ua.es |
Construction of Functionalized N-Heterocycles
The reactivity of the aziridine ring in this compound makes it a valuable precursor for the construction of larger, more complex nitrogen-containing heterocycles such as pyrrolidines and piperidines. These ring-expansion strategies often involve an initial ring-opening step followed by an intramolecular cyclization.
Pyrrolidines, five-membered nitrogen-containing heterocycles, are ubiquitous in pharmaceuticals and natural products. nih.gov One common strategy for their synthesis from aziridines involves a [3+2] cycloaddition reaction with a suitable dipolarophile. Azomethine ylides, which can be generated from the opening of an aziridine ring, are key intermediates in this process. nih.gov An iridium-catalyzed reductive generation of azomethine ylides from amide and lactam precursors provides a mild and efficient route to functionalized pyrrolidines. nih.gov
Alternatively, the intramolecular cyclization of intermediates derived from the ring-opening of aziridines can lead to the formation of the pyrrolidine (B122466) ring. researchgate.net The regioselectivity of the initial ring-opening is crucial for controlling the final structure of the pyrrolidine product.
Piperidines, six-membered nitrogen heterocycles, are also prevalent in a wide range of biologically active compounds. mdpi.comwikipedia.org The synthesis of piperidines from aziridines can be achieved through ring-expansion reactions. One such method involves the intramolecular alkylative ring-opening of a bicyclic aziridinium (B1262131) ion generated from a 4-hydroxybutylaziridine derivative. researchgate.net This strategy allows for the formation of 2-alkylsubstituted piperidines with high regio- and stereoselectivity. researchgate.net The choice of substituents on the aziridine ring and the reaction conditions can influence the outcome of the ring-expansion. researchgate.net
Strategic Utility of the Trimethylsilyl Ether Moiety
The trimethylsilyl (TMS) ether group in this compound plays a crucial strategic role in multi-step synthetic sequences. It serves as a masked hydroxyl group, which can be revealed at a later stage of the synthesis.
The TMS ether is a common protecting group for alcohols due to its ease of installation and removal under specific conditions. mdpi.com In the context of this compound, the TMS ether allows for the participation of the aziridine ring in various chemical transformations without interference from a free hydroxyl group. nih.gov This is particularly important in reactions that are sensitive to acidic protons or where the hydroxyl group could act as a competing nucleophile.
The TMS ether can be selectively cleaved under mild conditions, such as treatment with fluoride ion sources (e.g., TBAF) or acidic hydrolysis, to unmask the hydroxyl group at the desired point in the synthetic route. organic-chemistry.orgresearchgate.net This strategic deprotection allows for further functionalization of the molecule, adding to the synthetic utility of this compound as a versatile building block.
Desilylation as a Post-Synthetic Functionalization Step
A key feature in the application of this compound is the role of the trimethylsilyl (TMS) ether as a protecting group for the primary alcohol. This protection strategy is crucial, as it allows the aziridine ring to undergo reactions, such as polymerization, without interference from the hydroxyl group. Once the desired molecular scaffold is constructed, the TMS group can be selectively removed in a process known as desilylation or deprotection, revealing the hydroxyl group for subsequent functionalization. niscpr.res.ingelest.com
The cleavage of the silicon-oxygen bond is typically achieved under mild conditions, which preserves the integrity of the newly synthesized structure. A variety of reagents can be employed for this transformation, with fluoride ion sources being particularly effective due to the high affinity of fluorine for silicon. gelest.comosti.govresearchgate.net Other methods rely on acidic or basic conditions. niscpr.res.ingelest.com
The unmasked hydroxyl group represents a versatile chemical handle for post-synthetic modification. It can be functionalized through a wide array of standard organic reactions. For instance, in the context of polymers synthesized from this monomer, the pendant hydroxyl groups can be esterified or etherified to introduce new side chains, or they can be oxidized to aldehydes or carboxylic acids. This post-polymerization modification allows for the fine-tuning of the polymer's physical and chemical properties, such as solubility, hydrophilicity, and thermal characteristics. A similar strategy of on-column deprotection and subsequent functionalization is employed in the synthesis of modified RNA, highlighting the broad applicability of this approach. nih.govsemanticscholar.org
The choice of desilylation reagent is critical for achieving selective deprotection without affecting other functional groups within the molecule.
Table 1: Common Reagents for Desilylation of Trimethylsilyl Ethers
| Reagent Class | Specific Example | Typical Conditions | Notes |
|---|---|---|---|
| Fluoride Sources | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Highly effective and common, though can be basic. osti.govresearchgate.net |
| Hydrogen Fluoride-Pyridine (HF•pyr) | THF or CH₂Cl₂ | Can be used for selective deprotection. gelest.com | |
| Acidic Conditions | Acetic Acid | H₂O/THF | Mild acidic conditions suitable for many substrates. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Stronger acid for more robust silyl (B83357) ethers. researchgate.net | |
| Basic Conditions | Potassium Carbonate | Methanol | Mild basic conditions. |
| Catalytic Methods | Potassium trimethylsilanolate (KOTMS) | Catalytic amounts, mild conditions | Effective for various organosilanes. organic-chemistry.org |
This ability to deprotect and then functionalize is a powerful tool, enabling the creation of a diverse library of molecules from a single precursor. For example, a polymer of this compound can be synthesized and then portions of the polymer can be subjected to different functionalization reactions, leading to multifunctional materials.
Influence on Stereochemical Control in Subsequent Reactions
The presence of the 1-(2-((trimethylsilyl)oxy)ethyl) substituent on the aziridine nitrogen can exert significant influence on the stereochemical outcome of subsequent reactions involving the three-membered ring. Silyl protecting groups, especially bulky ones, are known to direct the stereochemistry of reactions by influencing the conformation of the molecule and by sterically hindering the approach of reagents. nih.govbeilstein-journals.org
In the case of this compound, the bulky trimethylsilyl group, positioned two carbons away from the nitrogen atom, can adopt conformations that shield one face of the aziridine ring. This steric hindrance can direct an incoming nucleophile to attack the opposite, less hindered face of the ring during nucleophilic ring-opening reactions, thereby controlling the stereochemistry of the product. mdpi.comresearchgate.netnih.gov
The stereodirecting effect of silyl groups has been extensively studied in other areas of organic chemistry, such as glycosylation. researchgate.netsemanticscholar.org In these systems, cyclic silyl protecting groups like di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxane-1,3-diyl (TIPDS) can lock the conformation of the sugar ring, leading to highly stereoselective glycosylation reactions. researchgate.netsemanticscholar.org While the silyl group in this compound is acyclic, its steric bulk and the potential for intramolecular interactions can similarly influence the transition state of a reaction. nih.gov
The degree of stereochemical control depends on several factors, including the size of the silyl group, the nature of the incoming reagent, and the reaction conditions such as temperature and solvent. For instance, a bulkier silyl group would be expected to exert a more pronounced directing effect. nih.gov
Table 2: Factors Influenced by the Silyl Group Affecting Stereoselectivity
| Factor | Influence of the 1-(2-((Trimethylsilyl)oxy)ethyl) Group | Potential Outcome |
|---|---|---|
| Steric Hindrance | The bulky TMS group can block one face of the aziridine ring. | Directs nucleophilic attack to the less hindered face. nih.govbeilstein-journals.org |
| Conformational Restriction | The substituent may limit the rotational freedom of the side chain. | Favors specific transition state geometries. nih.govresearchgate.net |
| Electronic Effects | The silyl ether is less electron-withdrawing than other groups like acyl groups. | Can influence the reactivity of the aziridine ring. beilstein-journals.org |
| Chelation | The oxygen atom could potentially coordinate with Lewis acids. | May organize the transition state, enhancing selectivity. |
Understanding and harnessing these stereodirecting effects are crucial for the asymmetric synthesis of complex nitrogen-containing molecules, where precise control over stereocenters is paramount.
Applications in Polymer Chemistry via Ring-Opening Polymerization
The strained three-membered ring of aziridines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethyleneimines (PEI) and their derivatives. researchgate.netresearchgate.net this compound is a valuable monomer in this context, as its polymerization yields a functional polymer, poly(N-(2-((trimethylsilyl)oxy)ethyl)aziridine). This polymer is a derivative of linear PEI, featuring pendant side chains with a protected hydroxyl group.
The polymerization can proceed via different mechanisms, most commonly cationic ring-opening polymerization (CROP). researchgate.netrsc.org In CROP, an electrophilic initiator activates the aziridine monomer, which is then attacked by another monomer molecule, propagating the polymer chain. The polymerization of N-substituted aziridines, like the analogous 2-oxazolines, can produce well-defined polymers with controlled molecular weights and low dispersity. rsc.orgvt.eduacs.org
A significant advantage of using this compound as a monomer is the potential for creating advanced polymer architectures, such as block copolymers. rsc.orgrsc.orgacs.org For example, it can be copolymerized with other cyclic monomers to create amphiphilic block copolymers, which are of great interest for applications in drug delivery and nanotechnology. rsc.orgacs.org
Following polymerization, the resulting poly(N-(2-((trimethylsilyl)oxy)ethyl)aziridine) can be subjected to the desilylation reaction discussed previously (Section 4.4.2). This removes the trimethylsilyl protecting groups to yield poly(N-(2-hydroxyethyl)aziridine), a hydrophilic and functional polymer. The pendant hydroxyl groups can then be used for further modifications, allowing for the synthesis of graft copolymers or for the attachment of biologically active molecules. rsc.org
A closely related monomer, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine, has been shown to undergo living anionic ring-opening polymerization (AROP). osti.govresearchgate.net This method provides excellent control over the polymer structure and allows for the synthesis of well-defined block copolymers. researchgate.net The subsequent removal of the N-sulfonyl protecting group under mild conditions yields a polypropylene (B1209903) imine derivative. osti.govresearchgate.net This work provides a strong precedent for the controlled polymerization of similarly substituted aziridines like this compound.
Table 3: Polymerization of N-Substituted Aziridines
| Polymerization Method | Monomer Type | Key Characteristics | Resulting Polymer |
|---|---|---|---|
| Cationic ROP (CROP) | N-substituted aziridines, 2-oxazolines | Good control over molecular weight; can form block copolymers. researchgate.netrsc.org | Substituted Polyethyleneimines (PEI) or Polyoxazolines. |
| Anionic ROP (AROP) | N-sulfonyl or N-acyl activated aziridines | Living polymerization, narrow molecular weight distribution, allows for complex architectures. osti.govresearchgate.netresearchgate.net | Linear Poly(sulfonylaziridine)s, readily deprotected. |
| Organocatalytic ROP | N-sulfonyl aziridines | Metal-free synthesis of block copolymers. rsc.org | Well-defined block and star-shaped copolymers. |
The polymerization of this compound provides a powerful platform for creating advanced polymeric materials with tailored functionalities and properties, suitable for a wide range of applications in materials science and biomedicine.
Advanced Characterization Methodologies for Aziridine Structures Excluding Compound Specific Data
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, including aziridines. nih.govyoutube.comnih.govnih.govmdpi.com It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the connectivity of atoms within a molecule. nih.govyoutube.comnih.govnih.govmdpi.com In aziridine-containing compounds, the chemical shifts (δ) of the ring protons and carbons are particularly informative. For instance, in ¹H NMR spectra, the protons on the aziridine (B145994) ring typically appear in a specific region, and their coupling constants can provide information about their relative stereochemistry. acs.orgresearchgate.net Similarly, ¹³C NMR spectra show characteristic signals for the aziridine ring carbons. acs.orgceon.rsresearchgate.net The chemical shifts in both ¹H and ¹³C NMR are sensitive to the substituents on the nitrogen and carbon atoms of the aziridine ring. nih.gov
| Nucleus | Typical Chemical Shift Range for Aziridine Ring (ppm) | Information Gained |
|---|---|---|
| ¹H | ~1.0 - 3.0 | Proton environment, stereochemistry through coupling constants |
| ¹³C | ~20 - 50 | Carbon skeleton, presence of substituents |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. nih.govyoutube.comnih.govmdpi.com For aziridine derivatives, MS can confirm the elemental composition and reveal characteristic fragmentation pathways. nih.gov The high-energy ionization process in a mass spectrometer can induce the opening of the strained aziridine ring, leading to specific fragment ions that are diagnostic for the presence of the aziridine moiety. nih.govacs.org Derivatization techniques, such as aziridination, can be used to enhance ionization efficiency and provide specific fragmentation for locating double bonds in lipids. biorxiv.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comnih.govmdpi.com In the context of aziridines, IR spectra exhibit characteristic absorption bands corresponding to the vibrations of the C-N and C-H bonds within the three-membered ring. acs.orgacs.org The position and intensity of these bands can be influenced by the substituents on the ring. acs.org For a compound like 1-(2-((trimethylsilyl)oxy)ethyl)aziridine, IR spectroscopy would also be expected to show strong bands corresponding to the Si-O and C-O stretching vibrations. nist.govrsc.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Aziridine Ring C-H Stretch | ~3000 - 3100 |
| Aziridine Ring N-H Bend (for N-unsubstituted) | ~1600 - 1700 |
| Aziridine Ring C-N Stretch | ~800 - 900 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
When a crystalline sample of a compound is available, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry. nih.govnih.gov This technique has been successfully applied to various aziridine derivatives to unambiguously determine their three-dimensional structures in the solid state. mdpi.comresearchgate.netacs.orgnih.gov For chiral aziridines, X-ray crystallography is the gold standard for assigning the absolute configuration of stereocenters. nih.govnih.gov
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry and quantum mechanical calculations have become increasingly valuable tools for complementing experimental data and for predicting the properties and reactivity of molecules. acs.orgtaylorandfrancis.com For aziridines, computational methods can be used to:
Predict stable conformations.
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. cdnsciencepub.com
Investigate reaction mechanisms, such as the ring-opening of aziridines. acs.org
Determine electronic properties and reactivity. acs.org
These computational approaches provide a deeper understanding of the intrinsic properties of aziridine-containing compounds at the molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems, including aziridines. nih.govyoutube.com It offers a balance between computational cost and accuracy, making it suitable for studying the geometry and electronic features of these strained heterocycles. researchgate.net DFT calculations are used to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms, and to analyze the electronic structure, which governs the molecule's reactivity. rub.de
Geometry Optimization: The first step in a computational study is typically geometry optimization, where the goal is to find the most stable three-dimensional structure of the molecule. rub.de For aziridines, this involves accurately predicting bond lengths, bond angles, and dihedral angles. The choice of the functional and basis set is critical for obtaining reliable results. nih.gov For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for organic molecules. nih.govresearchgate.net High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled cluster [CCSD(T)], are also employed for more precise calculations, particularly for thermochemical data. acs.org
Ring Strain Analysis: DFT can be used to quantify the ring strain energy of aziridines, which is a key factor in their high reactivity. acs.orgrsc.org This energy, estimated to be around 27 kcal/mol, is released during ring-opening reactions, providing a significant thermodynamic driving force. acs.org
Electronic Structure: Once the geometry is optimized, DFT is used to analyze the distribution of electrons within the molecule, providing insights into its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. nih.gov For aziridines, FMO analysis helps predict where nucleophilic or electrophilic attacks are most likely to occur.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, charge distribution, and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the aziridine ring.
A summary of common DFT functionals and basis sets used in aziridine studies is presented in the table below.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Standard geometry optimizations and electronic structure calculations. |
| B3LYP | 6-311++G(d,p) | Higher accuracy for energies, geometries, and vibrational frequencies. nih.gov |
| M06-2X | def2-TZVP | Good for non-covalent interactions and thermochemistry in complex systems. |
| ωB97X-D | cc-pVTZ | Includes dispersion corrections, important for systems with weak interactions. |
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. For aziridines, this often involves modeling their characteristic ring-opening reactions. nih.govdntb.gov.ua By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the kinetics of a reaction. Locating this first-order saddle point is a key objective of computational reaction modeling. Various algorithms, such as the partitioned rational function optimizer (P-RFO), are used for this purpose. rub.de Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.
Reaction Pathway Analysis:
Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy barrier. DFT calculations provide estimates of this barrier, which allows for the comparison of different possible reaction pathways. nih.gov A lower activation energy indicates a kinetically more favorable pathway.
Regioselectivity and Stereoselectivity: In substituted aziridines, ring-opening can occur at different positions (regioselectivity) and with specific stereochemical outcomes. frontiersin.org Computational studies can rationalize and predict these selectivities by comparing the activation barriers of the transition states leading to different products. mdpi.com For example, DFT studies have been used to explain the regioselectivity in the palladium-catalyzed ring-opening of 2-substituted aziridines. acs.org
Intrinsic Reaction Coordinate (IRC): Following the IRC from the transition state downhill confirms that it correctly connects the desired reactants and products on the potential energy surface. mdpi.com
The table below illustrates how computational methods can be applied to predict outcomes of a hypothetical aziridine ring-opening reaction.
| Reaction Pathway | Attacking Nucleophile | Site of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Path A | Chloride (Cl⁻) | C2 (Substituted) | 15.2 | Kinetically less favorable. |
| Path B | Chloride (Cl⁻) | C3 (Unsubstituted) | 12.5 | Kinetically more favorable, predicted major product. frontiersin.org |
| Path C | Bromide (Br⁻) | C2 (Substituted) | 14.8 | Higher barrier than Path D. |
| Path D | Bromide (Br⁻) | C3 (Unsubstituted) | 11.9 | Most favorable pathway, lowest barrier. |
These computational tools provide a powerful framework for a deep, molecular-level understanding of aziridine chemistry, complementing experimental work and accelerating the design of new synthetic methodologies. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine, and how can intermediates be characterized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, aziridine precursors (e.g., 1-(2-aminoalkyl)aziridines) can react with silyl-protected electrophiles under reflux in methanol, followed by purification via flash chromatography (hexane/ethyl acetate gradients) . Key intermediates are characterized using H and C NMR spectroscopy to confirm regiochemistry and purity .
Q. How should this compound be purified to minimize decomposition?
- Methodology : Flash chromatography on silica gel with non-polar solvents (e.g., hexane/ethyl acetate gradients) effectively removes unreacted reagents and byproducts. Avoid aqueous workups if the compound is moisture-sensitive. Stability during purification is enhanced by maintaining inert atmospheres (N/Ar) and low temperatures .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Hydrolysis studies indicate that the aziridine ring undergoes SN2-type ring-opening in acidic or aqueous media, while the trimethylsilyl (TMS) group may hydrolyze under strongly basic conditions . Stability assays should include monitoring via TLC or NMR under controlled pH (e.g., buffered solutions) and temperatures (e.g., 25°C vs. reflux) .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity and regioselectivity of ring-opening reactions?
- Methodology : The TMS group acts as a steric and electronic modulator. For example, in desilylation attempts, the TMS group stabilizes transition states via inductive effects, but its bulkiness can hinder nucleophilic attacks. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity . Experimental validation involves comparing reaction outcomes with/without silyl groups using kinetic isotopic effect (KIE) studies .
Q. What strategies enhance regioselective ring-opening for asymmetric synthesis applications?
- Methodology : Activate the aziridine by introducing electron-withdrawing groups (e.g., esters) α to the silyl group, which stabilizes negative charge buildup during nucleophilic ring-opening. For example, 2-carbomethoxy-1-phenyl-2-triethylsilylaziridine shows enhanced reactivity with amines under mild conditions (e.g., NaAlO catalysis in dioxane) . Chiral auxiliaries (e.g., phenylethyl groups) can enforce stereoselectivity .
Q. What analytical challenges arise in characterizing silylaziridine derivatives, and how can they be addressed?
- Methodology : The TMS group complicates H NMR interpretation due to signal splitting from Si coupling. Use C NMR or DEPT-135 to identify quaternary carbons adjacent to silicon. For ambiguous structures, X-ray crystallography or HRMS provides definitive confirmation .
Q. How can computational modeling predict reaction pathways for silylaziridines in complex transformations (e.g., cycloadditions)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals to predict regioselectivity in Diels-Alder or aza-Michael reactions. Compare computed activation energies with experimental outcomes (e.g., product ratios from HPLC) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
